4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline is an organic compound that features a piperazine ring substituted with a pentafluorophenyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline typically involves the reaction of 4-(pentafluorophenyl)piperazine with aniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline or piperazine derivatives.
Scientific Research Applications
4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The piperazine ring provides structural flexibility, allowing the compound to adopt conformations that facilitate binding. The aniline moiety may participate in hydrogen bonding or other interactions that stabilize the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Fluorophenyl)piperazin-1-yl]aniline
- 4-[4-(Trifluoromethyl)phenyl)piperazin-1-yl]aniline
- 4-[4-(Chlorophenyl)piperazin-1-yl]aniline
Uniqueness
4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to molecular targets compared to its analogs .
Properties
CAS No. |
640759-23-5 |
---|---|
Molecular Formula |
C16H14F5N3 |
Molecular Weight |
343.29 g/mol |
IUPAC Name |
4-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C16H14F5N3/c17-11-12(18)14(20)16(15(21)13(11)19)24-7-5-23(6-8-24)10-3-1-9(22)2-4-10/h1-4H,5-8,22H2 |
InChI Key |
BLCYPFMIQDFJGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.